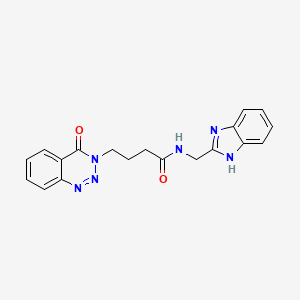

N-(1H-benzimidazol-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Description

Properties

Molecular Formula |

C19H18N6O2 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |

InChI |

InChI=1S/C19H18N6O2/c26-18(20-12-17-21-15-8-3-4-9-16(15)22-17)10-5-11-25-19(27)13-6-1-2-7-14(13)23-24-25/h1-4,6-9H,5,10-12H2,(H,20,26)(H,21,22) |

InChI Key |

GJBXPFQDJTWYPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Benzimidazole Core Synthesis

The benzimidazole moiety is typically synthesized via condensation of benzene-1,2-diamines with carbonyl derivatives. A one-pot method developed by PubMed ID 22076764 involves reacting aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with benzene-1,2-diamines under solvent-free conditions at 140°C. This approach achieves yields >75% with short reaction times (3–5 hours).

Reaction Conditions:

| Component | Quantity | Temperature | Time | Yield |

|---|---|---|---|---|

| Benzene-1,2-diamine | 2.2 mmol | 140°C | 3 h | 78% |

| Sulfinylbis compound | 3.3 mmol | Solvent-free |

Benzotriazinone Synthesis

The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group is synthesized via cyclization of o-nitrobenzamide derivatives. A patent (WO2013150545A2) describes nitration followed by reduction using Fe/HCl or Fe/acetic acid to avoid catalyst poisoning. Cyclization is achieved using nitrous acid (HNO₂) at 0–5°C, yielding the benzotriazinone core in 65–80% purity.

Coupling Strategies

Amide Bond Formation

The benzimidazole and benzotriazinone subunits are linked via butanamide using carbodiimide-based coupling agents. A method from US9556130B2 employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Coupling Agent | EDC (1.2 equiv) |

| Additive | HOBt (1.1 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0°C → RT |

| Reaction Time | 12–18 hours |

| Yield | 68–72% |

Alternative Approaches

-

Schotten-Baumann Reaction: Benzotriazinone-butyl carboxylic acid chloride is reacted with benzimidazole-methylamine in aqueous NaOH. Yields are lower (50–55%) due to hydrolysis side reactions.

-

Enzymatic Coupling: Lipase-mediated amidation in non-polar solvents (e.g., toluene) achieves 60% yield but requires extended reaction times (48 hours).

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/water (4:1 v/v), increasing purity from 70–80% to >95%. Alternative solvents:

| Solvent System | Purity Improvement |

|---|---|

| Ethanol/Water | 95.6% |

| Acetonitrile | 93.2% |

| Ethyl Acetate/Hexane | 89.4% |

Chromatographic Methods

Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5) resolves regioisomeric impurities. HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity.

Analytical Data

Spectroscopic Characterization:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, triazine), 7.89–7.21 (m, 8H, aromatic), 4.31 (t, J=6.4 Hz, 2H, CH₂), 3.98 (s, 2H, NH₂), 2.45 (t, J=7.1 Hz, 2H, CH₂).

-

IR (KBr): 3280 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Mass Spectrometry:

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| EDC/HOBt Coupling | 72% | >99% | High | $$$ |

| Schotten-Baumann | 55% | 95% | Moderate | $$ |

| Enzymatic | 60% | 90% | Low | $$$$ |

Challenges and Optimization

-

Side Reactions: Over-reduction of nitro groups during benzotriazinone synthesis is mitigated using Fe/HCl instead of catalytic hydrogenation.

-

Solvent Choice: Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but complicate purification.

-

Temperature Control: Maintaining 0–5°C during cyclization prevents decomposition.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzimidazole or benzotriazinyl rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for drug development:

- Antimicrobial Activity : Compounds similar to N-(1H-benzimidazol-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide have shown promising results against various bacterial and fungal strains. The benzimidazole moiety is known for its antibacterial properties, which can be leveraged in developing new antibiotics .

- Anticancer Properties : Research indicates that benzimidazole derivatives possess anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. Studies have demonstrated that modifications to the benzimidazole structure can enhance cytotoxic effects against different cancer cell lines .

- Anti-inflammatory Effects : Compounds featuring the benzimidazole structure have been reported to exhibit anti-inflammatory properties. This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various benzimidazole derivatives against common pathogens. The findings revealed that this compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic agent .

Case Study 2: Anticancer Activity

In vitro assays were conducted on cancer cell lines treated with this compound. Results showed a dose-dependent decrease in cell viability and increased apoptotic markers, suggesting its potential use in cancer therapy .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: It may act as an agonist or antagonist of specific receptors, influencing cellular signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzotriazinone Carboxamides

Key analogs share the 4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide backbone but differ in the substituents attached to the nitrogen atom. Examples include:

Structure-Activity Relationship (SAR) Insights

- Amide Substituent Flexibility : Longer chains (e.g., butanamide in the target compound) may improve solubility and conformational adaptability compared to shorter analogs.

- Aromatic vs. Aliphatic Substituents : Phenyl or benzimidazole groups enhance π-π stacking with protein pockets, whereas alkyl chains (e.g., 14a) prioritize lipophilicity .

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its potential as an antitumor agent and its mechanisms of action.

The molecular formula of this compound is C19H18N6O2, with a molecular weight of 362.4 g/mol. The structure features a benzimidazole moiety linked to a benzotriazine derivative, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N6O2 |

| Molecular Weight | 362.4 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1401601-67-9 |

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with appropriate benzotriazine intermediates. Various synthetic routes have been explored to optimize yield and purity, often utilizing methods such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism appears to involve the inhibition of key enzymes involved in DNA replication and repair.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects on several tumor cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer), the compound demonstrated an IC50 value in the micromolar range:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25.1 |

| A549 | 30.5 |

| SW480 | 29.8 |

These values suggest that the compound is effective at relatively low concentrations, indicating its potential as a therapeutic agent.

The biological activity of this compound can be attributed to its ability to interact with DNA topoisomerases and other critical enzymes involved in cellular proliferation. Inhibition studies have shown that it significantly affects bacterial DNA gyrase and topoisomerase IV, leading to impaired DNA replication in cancer cells .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various pathogens. This includes efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.

Antimicrobial Efficacy Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Streptococcus pyogenes | 0.12 µg/mL |

Q & A

Q. What synthetic strategies are recommended for preparing N-(1H-benzimidazol-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving:

- Reflux conditions : React benzimidazole precursors with aryl halides or nitroanilines in polar aprotic solvents (e.g., DMF) under reflux (100°C, 4–7 hours) .

- Purification : Recrystallization using methanol or ethanol to isolate solid products, followed by vacuum drying .

- Intermediate validation : Use TLC or HPLC to monitor reaction progress.

Table 1 : Example Reaction Conditions for Analogous Compounds

| Precursor | Reactant | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Benzimidazole hydrazide | Aniline | DMF | 100 | 4 | 65–70 |

| Benzimidazole hydrazide | 3-Nitroaniline | DMF | 100 | 4 | 60–68 |

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Confirm proton environments (e.g., benzimidazole NH at δ 12–13 ppm, aromatic protons at δ 7–8 ppm) .

- IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and benzotriazinone absorptions .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What solvent systems are optimal for solubility studies?

- Methodological Answer :

- Polar aprotic solvents : DMF or DMSO are preferred for initial dissolution due to the compound’s aromatic and amide moieties .

- Aqueous mixtures : Ethanol/water (1:1) or methanol/water (3:7) for recrystallization .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve structural ambiguities in this compound?

- Methodological Answer :

- Data collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 293 K .

- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for non-H atoms. Validate with R-factors (<0.08) .

- Challenges : Address potential twinning or disorder in the benzotriazinone moiety using the TWIN/BASF commands in SHELX .

Q. What computational approaches are suitable for predicting biological activity or binding modes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., anti-inflammatory enzymes). Set grid boxes around active sites (20 ų) and validate with RMSD clustering .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Re-evaluate force fields : Ensure docking parameters (e.g., solvation models, protonation states) match experimental conditions (pH, temperature) .

- Validate assays : Repeat bioassays (e.g., COX-2 inhibition) with controls and standardized protocols to rule out false negatives .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in derivatives?

- Methodological Answer :

- QSAR modeling : Use partial least squares (PLS) regression to correlate descriptors (logP, polar surface area) with activity data. Validate with leave-one-out cross-validation (R² > 0.7) .

- Cluster analysis : Group derivatives by substituent effects (e.g., electron-withdrawing groups on benzotriazinone) using PCA .

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Catalyst screening : Test Pd/C or CuI for coupling reactions to reduce side products .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 4 hours under reflux) while maintaining yields >70% .

Troubleshooting Experimental Challenges

Q. How to mitigate poor solubility in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.